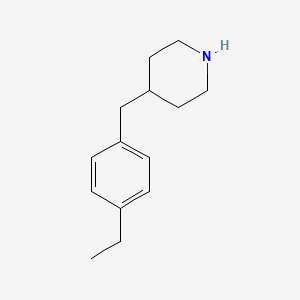

4-(4-Ethyl-benzyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGUVDCDFCXAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445103 | |

| Record name | 4-(4-Ethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781595-51-5 | |

| Record name | 4-(4-Ethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-(4-Ethyl-benzyl)-piperidine

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethyl-benzyl)-piperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic agents are built. This compound is a substituted piperidine derivative, a structural motif prevalent in a vast array of pharmacologically active compounds. As a versatile chemical intermediate, its properties dictate its potential applications, synthetic pathways, and formulation strategies. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals the technical data and field-proven insights necessary to leverage this compound effectively. We will delve into its chemical identity, explore the critical parameters of lipophilicity and basicity, outline its spectroscopic signature, and detail essential safety protocols.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is identified by a unique set of descriptors that ensure its precise recognition in literature, patents, and regulatory documents.

-

Synonyms: 4-(4-Ethylbenzyl)piperidine[3]

-

Molecular Formula: C₁₄H₂₁N[3]

-

SMILES: CCC1=CC=C(CC2CCNCC2)C=C1[3]

Caption: 2D Chemical Structure of this compound.

Summary of Physicochemical Properties

For rapid assessment and comparison, the key physicochemical data for this compound are summarized below. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Weight | 203.32 g/mol | [3] |

| Physical Form | Solid | |

| Predicted Boiling Point | 314.08°C at 760 mmHg | [2] |

| Predicted Density | 0.952 g/cm³ | [2] |

| Predicted Refractive Index | 1.522 | [2] |

| Predicted pKa | 10.60 ± 0.10 | [2] |

| Calculated LogP | 2.79 - 3.12 | [2][3] |

| Topological Polar Surface Area | 12.03 Ų | [3] |

| Hydrogen Bond Acceptors | 1 | [2][3] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Rotatable Bonds | 3 | [2][3] |

In-Depth Analysis of Key Properties

Lipophilicity: The Partition Coefficient (LogP)

The partition coefficient (P), expressed as its logarithm (LogP), is a critical measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4]

LogP = Log₁₀ ([solute]organic / [solute]aqueous)[4]

A positive LogP value indicates a preference for the lipid phase, suggesting higher membrane permeability but potentially lower aqueous solubility.[4] Conversely, a negative value signifies hydrophilicity.[4][5] The predicted LogP for this compound is approximately 3.12 , indicating it is a significantly lipophilic compound.[2] This property is paramount in drug development as it strongly influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Caption: Influence of pKa and LogP on key ADME properties in drug development.

Experimental Protocol: LogP Determination via Shake-Flask Method

The Shake-Flask method is the traditional and most accurate technique for experimentally determining LogP.[4]

-

Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[6]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of one of the pre-saturated phases.

-

Partitioning: Combine equal, known volumes of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial. Add the sample solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Centrifugation may be required to fully separate the layers.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

-

Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the measured concentrations.

Basicity: The Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or, in this case, the conjugate acid of a base. The piperidine nitrogen in this compound is basic and will be protonated at physiological pH. The predicted pKa is approximately 10.60 , which is typical for secondary amines in a piperidine ring.[2] This value is critical because the ionization state of a molecule at a given pH governs its solubility, receptor binding, and ability to cross biological membranes.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[7][8]

Caption: Workflow for experimental pKa determination using potentiometric titration.

-

System Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Solution Preparation:

-

Accurately prepare a solution of this compound. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[7]

-

If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be specific to that solvent system.[7]

-

Prepare a standardized titrant solution. Since the analyte is a base, a strong acid like 0.1 M hydrochloric acid (HCl) is used.[9]

-

-

Titration Procedure:

-

Place the analyte solution in a reaction vessel with a magnetic stirrer.[9]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.[9]

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of maximum slope, often identified by taking the first or second derivative of the curve.[10]

-

The pKa is equal to the pH at the half-equivalence point (the point where 50% of the base has been neutralized).

-

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical environment of hydrogen atoms.[11] For this compound, one would expect to see distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the benzylic bridge protons, and the piperidine ring protons. ¹³C NMR provides information about the carbon skeleton.[11] Standard protocols for NMR analysis involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) with a reference standard like tetramethylsilane (TMS).[12][13]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which can be used to confirm its identity. The exact mass of C₁₄H₂₁N is 203.1674.[2] Electron ionization (EI) is a common technique that would likely show a molecular ion peak (M⁺) at m/z = 203, along with characteristic fragments resulting from the cleavage of the benzyl group or within the piperidine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum for this compound would show characteristic C-H stretching peaks for both aromatic and aliphatic groups, and an N-H stretching peak for the secondary amine in the piperidine ring.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is a health hazard.[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[14][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.[3]

Conclusion

This compound is a lipophilic, basic compound whose physicochemical properties make it a valuable building block in medicinal chemistry. Its high LogP value suggests good potential for crossing biological membranes, while its pKa indicates it will be predominantly protonated and charged at physiological pH, influencing its solubility and interactions. The comprehensive data and experimental protocols presented in this guide provide the necessary foundation for researchers to confidently utilize this compound in synthesis, drug design, and formulation, enabling the development of novel and effective therapeutic agents.

References

- 1. parchem.com [parchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scispace.com [scispace.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. capotchem.com [capotchem.com]

- 15. jwpharmlab.com [jwpharmlab.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Putative Mechanism of Action of 4-(4-Ethyl-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(4-Ethyl-benzyl)-piperidine, a substituted benzylpiperidine derivative. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to propose a likely biological target and signaling pathway. The benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. This guide will explore the potential interactions of this compound with monoamine transporters and sigma receptors, drawing upon evidence from structurally related compounds to build a scientifically grounded hypothesis. Detailed experimental protocols to validate these hypotheses are also provided.

Introduction: The Benzylpiperidine Scaffold as a Privileged Moiety in CNS Drug Discovery

The benzylpiperidine moiety is a cornerstone in the design of centrally acting therapeutic agents. Its structural features, including a basic nitrogen atom within the piperidine ring and an aromatic benzyl group, facilitate critical interactions with various biological targets.[1] The piperidine ring can engage in ionic and hydrogen bonding interactions, while the benzyl group provides opportunities for hydrophobic and π-stacking interactions within receptor binding pockets.[1] This versatile scaffold has been successfully incorporated into a wide array of drugs targeting opioid, sigma (σ), serotonin (5-HT), and dopamine (D) receptors, as well as monoamine transporters.

The specific compound of interest, this compound, features an ethyl substitution at the para-position of the benzyl ring. This modification is expected to influence its pharmacokinetic profile and target affinity. This guide will dissect the potential implications of this substitution to propose a testable hypothesis regarding its mechanism of action.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters and Sigma Receptors

Based on the pharmacological profiles of structurally similar benzylpiperidine derivatives, we hypothesize that this compound primarily acts as a monoamine releasing agent with a potential for sigma receptor modulation .

Rationale for Monoamine Release

The unsubstituted parent compound, 4-benzylpiperidine, is a known monoamine releasing agent with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[2] It exhibits EC50 values of 109 nM for dopamine release, 41.4 nM for norepinephrine release, and 5,246 nM for serotonin release.[2] The presence of an alkyl substitution on the benzyl ring, such as the ethyl group in this compound, is a common feature in compounds that interact with monoamine transporters. For instance, structure-activity relationship studies of various N-benzyl piperidines have demonstrated that substitutions on the benzyl ring can significantly modulate affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3]

The ethyl group at the para-position is likely to enhance the lipophilicity of the molecule, potentially facilitating its entry into the central nervous system and influencing its interaction with the hydrophobic domains of monoamine transporters. This could potentiate its activity as a dopamine and norepinephrine releasing agent.

Potential for Sigma Receptor Interaction

The 4-benzylpiperidine scaffold is also a recognized pharmacophore for sigma receptors, particularly the σ1 subtype.[4][5] SAR studies on a series of 1-aralkyl-4-benzylpiperidines have revealed that modifications to the benzyl moiety can lead to high-affinity σ1 ligands.[4][5] While our lead compound is not N-substituted, the core 4-benzylpiperidine structure is a key determinant for sigma receptor binding. Some of these derivatives have also shown affinity for 5-HT1A receptors, suggesting a potential for a broader pharmacological profile.[4][5] The ethyl substitution could influence the binding affinity and selectivity for σ1 versus σ2 receptors.

Proposed Signaling Pathways and Cellular Effects

The hypothesized dual action of this compound on monoamine transporters and sigma receptors would elicit distinct downstream signaling events.

Monoamine Transporter-Mediated Signaling

As a monoamine releasing agent, this compound would induce non-vesicular release of dopamine and norepinephrine from presynaptic terminals. This action is distinct from reuptake inhibition and involves the reversal of transporter function. The increased synaptic concentrations of these neurotransmitters would lead to the activation of postsynaptic dopamine and adrenergic receptors, triggering a cascade of intracellular signaling events.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 4-(4-Ethyl-benzyl)-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-Ethyl-benzyl)-piperidine scaffold represents a privileged structure in medicinal chemistry, suggesting a high probability of interaction with multiple biological targets. This document provides a comprehensive analysis of the potential targets for this compound, drawing upon established structure-activity relationships of analogous molecules. We will explore its potential as a modulator of key central nervous system (CNS) targets, including monoamine transporters, sigma receptors, and acetylcholinesterase, among others. This guide is intended to serve as a foundational resource for researchers initiating target identification and validation campaigns for this compound and its derivatives. We will detail the rationale behind the selection of these potential targets and provide robust, step-by-step experimental protocols for their validation.

Introduction: The Therapeutic Potential of the Benzylpiperidine Moiety

The N-benzylpiperidine structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional architecture and its ability to engage in crucial cation-π interactions with target proteins.[1] This versatile scaffold is present in numerous approved therapeutic agents and clinical candidates, demonstrating its utility in fine-tuning both the efficacy and the physicochemical properties of drug candidates.[1] The core structure of this compound, featuring a piperidine ring and a substituted benzyl group, is analogous to compounds known to interact with a variety of neurologically relevant targets. This guide will systematically explore these potential interactions, providing a roadmap for the comprehensive biological characterization of this compound.

Primary Potential Target Classes

Based on the extensive literature surrounding the benzylpiperidine core, we have identified three primary classes of high-probability biological targets for this compound.

Monoamine Transporters: Modulating Dopaminergic, Serotonergic, and Noradrenergic Systems

The 4-benzylpiperidine framework is a well-established pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] Derivatives of 4-benzylpiperidine act as monoamine releasing agents with a notable selectivity for dopamine over serotonin.[4] Specifically, 4-benzylpiperidine itself is a potent norepinephrine releaser.[4] The introduction of substituents on the benzyl ring can significantly alter the affinity and selectivity for these transporters.[3]

Rationale for this compound: The ethyl group at the para-position of the benzyl ring in this compound is likely to influence its interaction with the binding pockets of monoamine transporters. This substitution may enhance its lipophilicity, potentially favoring interactions with hydrophobic residues within the transporter proteins.

Experimental Workflow: Monoamine Transporter Affinity and Function

Caption: Workflow for assessing monoamine transporter interaction.

Sigma Receptors: High-Affinity Binding Potential

Sigma receptors, particularly the σ1 and σ2 subtypes, are intriguing targets for therapeutic intervention in a range of neurological disorders.[5] The N-benzylpiperidine moiety is a common feature in high-affinity sigma receptor ligands.[5][6] The length of the linker between the piperidine and benzyl groups, as well as substitutions on the benzyl ring, can significantly impact binding affinity and selectivity for σ1 and σ2 receptors.[5][6]

Rationale for this compound: The structural similarity of this compound to known sigma receptor ligands suggests a high likelihood of interaction. The ethyl substitution on the benzyl ring could play a role in optimizing the fit within the hydrophobic binding pocket of these receptors.

Experimental Protocol: Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

-

Membrane preparations from cells expressing human σ1 or σ2 receptors.

-

Radioligands: --INVALID-LINK---pentazocine (for σ1) and [3H]DTG (for σ2).

-

Non-specific binding control: Haloperidol.

-

Test compound: this compound.

-

Assay buffer: Tris-HCl.

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound.

-

Incubate at the appropriate temperature and time (e.g., 37°C for 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki value using competitive binding analysis software.

Acetylcholinesterase (AChE): A Target for Cognitive Enhancement

Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are a mainstay in the treatment of Alzheimer's disease.[7][8] The N-benzylpiperidine scaffold has been successfully employed in the design of potent and selective AChE inhibitors.[7][8]

Rationale for this compound: The structural components of this compound, particularly the benzyl and piperidine rings, can potentially interact with the active site of AChE. The ethyl group may provide additional hydrophobic interactions, enhancing binding affinity.

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Caption: Mechanism of AChE inhibition in the synapse.

Secondary and Exploratory Targets

While the aforementioned targets represent the highest probability of interaction, the versatility of the benzylpiperidine scaffold warrants exploration of other potential targets.

NMDA Receptors

Derivatives of 4-benzylpiperidine have been identified as selective antagonists of the NR1/2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[9] The substitution pattern on the benzyl ring is crucial for potency.[9]

Histone Deacetylases (HDACs)

Recent studies have shown that N-benzylpiperidine derivatives can act as dual inhibitors of both AChE and histone deacetylases (HDACs), offering a multi-target approach for diseases like Alzheimer's.[8]

Data Summary and Interpretation

The following table outlines the key experimental readouts for the primary target classes and their interpretation.

| Target Class | Primary Assay | Key Parameter | Interpretation of High Affinity/Potency |

| Monoamine Transporters | Radioligand Binding | Ki (nM) | High affinity for the transporter. |

| Monoamine Uptake Assay | IC50 (nM) | Potent inhibition of neurotransmitter reuptake. | |

| Superfusion Assay | EC50 (nM) | Potent induction of neurotransmitter release. | |

| Sigma Receptors | Radioligand Binding | Ki (nM) | High affinity for the receptor subtype. |

| Acetylcholinesterase | Enzyme Inhibition Assay | IC50 (nM) | Potent inhibition of AChE activity. |

Conclusion

This compound is a compound with significant therapeutic potential, owing to its structural similarity to known modulators of key CNS targets. This guide provides a scientifically grounded framework for the systematic investigation of its biological activity. The proposed experimental workflows and protocols are designed to deliver a comprehensive understanding of the compound's mechanism of action, thereby accelerating its journey from a chemical entity to a potential therapeutic agent. The exploration of its effects on monoamine transporters, sigma receptors, and acetylcholinesterase will be crucial in defining its pharmacological profile and potential clinical applications.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Ethyl-benzyl)-piperidine CAS number and chemical structure

An In-Depth Technical Guide to 4-(4-Ethyl-benzyl)-piperidine for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on its chemical identity, physicochemical properties, synthesis, and strategic application as a structural scaffold in the design of novel therapeutics. The insights herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Core Chemical Identity and Structure

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a piperidine ring substituted at the 4-position with a benzyl group, which is itself further substituted at its para-position with an ethyl group.

The primary Chemical Abstracts Service (CAS) registration number for this compound is 781595-51-5 .[1][2] An alternative CAS number, 1543012-73-2, has also been associated with this structure by some suppliers.[3]

The definitive structure can be represented by various standard chemical notations:

-

Molecular Formula: C₁₄H₂₁N[1]

-

SMILES (Simplified Molecular-Input Line-Entry System): CCC1=CC=C(CC2CCNCC2)C=C1[1]

-

InChI (International Chemical Identifier): InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3

The presence of the basic piperidine nitrogen and the lipophilic ethyl-substituted aromatic ring defines its physicochemical character and its potential for interaction with biological targets.

Structural Diagram

Caption: 2D representation of the this compound molecule.

Physicochemical and Pharmacokinetic-Relevant Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical reactions and biological systems. The data below has been consolidated from chemical databases and predictive models.

| Property | Value | Source |

| Molecular Weight | 203.32 g/mol | [1] |

| Physical Form | Solid | |

| LogP (Octanol-Water Partition Coeff.) | 2.79 - 3.12 | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

| pKa (Predicted) | 10.60 ± 0.10 | [2] |

| Boiling Point (Predicted) | 314.08 °C at 760 mmHg | [2] |

Expert Interpretation: The LogP value of approximately 3 suggests moderate lipophilicity, indicating a good potential for crossing cellular membranes, including the blood-brain barrier—a critical feature for CNS-targeted agents. The pKa of ~10.6 confirms that the piperidine nitrogen will be protonated at physiological pH (pKa > 7.4), allowing for ionic interactions with biological targets such as receptors or enzymes. The low TPSA and small number of rotatable bonds are characteristic of scaffolds with favorable oral bioavailability and metabolic stability profiles.[4]

Synthesis and Manufacturing Pathway

While multiple synthetic routes to 4-substituted piperidines exist, a robust and adaptable method for preparing this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[5] This approach offers high yields and excellent functional group tolerance, making it ideal for creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis & Forward Synthesis Workflow

A logical retrosynthetic disconnection points to two key building blocks: a piperidine-containing boronic acid derivative and a halogenated ethylbenzene. The forward synthesis would proceed as follows:

Caption: Step-by-step synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol (Conceptual)

-

Protection of Piperidine Nitrogen: 4-Piperidinone is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone. Causality: The Boc protecting group prevents side reactions at the nitrogen in subsequent steps and can be removed under mild acidic conditions.

-

Olefin Synthesis (Wittig Reaction): N-Boc-4-piperidone is treated with a Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to form N-Boc-4-methylenepiperidine. Causality: This step introduces the exocyclic double bond required for the subsequent hydroboration to install the borane at the desired position.

-

Hydroboration: N-Boc-4-methylenepiperidine is subjected to hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Causality: 9-BBN is a sterically hindered borane that ensures anti-Markovnikov addition across the double bond, selectively forming the organoborane intermediate at the terminal carbon.

-

Palladium-Catalyzed Suzuki Coupling: The resulting organoborane is coupled with 1-bromo-4-ethylbenzene using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent system like dioxane and water.[5] Causality: The Suzuki reaction is a highly efficient C(sp³)-C(sp²) bond-forming reaction, ideal for linking the aliphatic piperidine moiety to the aromatic ring.

-

Deprotection: The Boc group is removed from the product of the coupling reaction using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in DCM, to yield the final product, this compound.

Self-Validation and Quality Control: Each step of this protocol requires rigorous validation. The identity and purity of intermediates and the final product must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Strategic Importance in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases.[4][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly valuable structural motif.

The 4-benzylpiperidine core, in particular, is a well-established pharmacophore for central nervous system (CNS) agents.[7] It acts as a bioisostere for phenethylamine, a core structure in many neurotransmitters. By modifying the substitution on the benzyl ring (as with the 4-ethyl group in this case), medicinal chemists can fine-tune properties such as:

-

Receptor Selectivity and Potency: The ethyl group can occupy a specific hydrophobic pocket in a target protein, enhancing binding affinity and selectivity over other receptors.

-

Pharmacokinetics (ADME): The added lipophilicity can influence absorption, distribution, metabolism, and excretion profiles. For instance, it can modulate metabolic stability by blocking a potential site of aromatic oxidation.

-

Physicochemical Properties: Altering substituents impacts solubility, lipophilicity, and crystal packing.

Caption: The central role of the 4-(4-ethylbenzyl)piperidine scaffold in drug design.

This specific compound, this compound, serves as a key starting material or intermediate for synthesizing novel chemical entities (NCEs).[8] Its structure is related to compounds investigated as dopamine reuptake inhibitors and NMDA receptor antagonists, highlighting its potential in neuroscience research.[7][9]

Safety and Handling

Based on available supplier data, this compound should be handled with appropriate precautions in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362[1]

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound|lookchem [lookchem.com]

- 3. parchem.com [parchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-Benzylpiperidine Derivatives: Synthesis, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its unique combination of a basic piperidine ring and a lipophilic benzyl group provides an ideal framework for interacting with a wide range of biological targets. This guide offers an in-depth exploration of 4-benzylpiperidine derivatives, covering their synthesis, derivatization strategies, physicochemical properties, and diverse pharmacological applications. We will delve into the critical structure-activity relationships (SAR) that govern their activity as monoamine transporter inhibitors, sigma (σ) receptor ligands, and opioid receptor modulators, providing field-proven insights and detailed experimental protocols to support drug discovery and development efforts.

The 4-Benzylpiperidine Core: A Foundation for CNS Drug Discovery

The 4-benzylpiperidine motif is a cornerstone in the development of CNS-active compounds due to its structural properties that facilitate crossing the blood-brain barrier.[2] The piperidine nitrogen offers a key site for modification, allowing for the tuning of basicity and the introduction of various substituents to modulate pharmacological activity. The benzyl group provides a large, lipophilic moiety that can engage in hydrophobic and aromatic interactions within receptor binding pockets. This versatility has made 4-benzylpiperidine a crucial building block in the synthesis of analgesics, antidepressants, and antipsychotics.[2][3][4]

Synthesis and Derivatization Strategies

The construction and subsequent derivatization of the 4-benzylpiperidine core are critical for generating novel therapeutic candidates. Modern synthetic methods offer efficient and versatile routes to a wide array of analogs.

Core Synthesis: The Suzuki Coupling Approach

A highly efficient and widely applicable method for constructing the 4-benzylpiperidine scaffold is the Suzuki coupling reaction.[5] This palladium-catalyzed cross-coupling offers a robust way to form the key C-C bond between the piperidine and benzyl moieties, tolerating a wide variety of functional groups on both partners.

The causality behind this choice lies in the mild reaction conditions and high functional group tolerance of the Suzuki protocol, which avoids the harsh conditions of traditional methods.[5] The use of a boronic acid derivative (or a related borane precursor) ensures high yields and minimizes side products, making it ideal for creating diverse chemical libraries for screening.

Caption: Suzuki coupling workflow for 4-benzylpiperidine synthesis.

Key Derivatization Points

The 4-benzylpiperidine scaffold offers several positions for chemical modification to explore the structure-activity landscape:

-

N1-Position (Piperidine Nitrogen): The most common site for derivatization. N-alkylation or N-acylation can introduce a vast range of substituents that significantly influence receptor affinity and selectivity. For example, the addition of aralkyl groups is a key strategy for developing potent sigma receptor ligands.[6]

-

C4-Position (Benzyl Group): The benzyl ring can be substituted to probe electronic and steric effects within the binding site. Electron-withdrawing groups on this ring have been shown to be beneficial for dopamine transporter (DAT) affinity.[7][8]

-

C4-Position (Piperidine Ring): While the benzyl group is defining, other substituents can be placed at this position, or the benzyl group itself can be replaced, to explore different chemical spaces.

Physicochemical and Pharmacological Properties

The therapeutic utility of 4-benzylpiperidine derivatives is dictated by their physicochemical properties and their interactions with specific biological targets.

Physicochemical Data of the Core Scaffold

Understanding the fundamental properties of the parent compound is essential for predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [2][9][10] |

| Molecular Weight | 175.27 g/mol | [2][9][10] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 279 °C | [11][12] |

| Melting Point | 6-7 °C | [11][12] |

| Density | 0.997 g/mL at 25 °C | [11][12] |

Pharmacological Profile: A Multi-Target Scaffold

4-Benzylpiperidine derivatives are notably promiscuous, showing activity at several key CNS targets. This multi-target potential can be exploited to develop drugs with unique polypharmacology or refined to achieve high selectivity.

Many derivatives are potent inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, making them relevant for treating depression and other mood disorders.[13][14]

-

Structure-Activity Relationship Insights:

-

Linker Length: For 4-benzylpiperidine carboxamides, a two-carbon linker between the piperidine and an amide moiety favors DAT inhibition, while a three-carbon linker improves activity for SERT/NET.[13][14]

-

Aromatic Substituents: Diphenyl groups on N-acyl substituents play a critical role in DAT potency, whereas biphenyl groups are key for SERT selectivity.[13]

-

N-Benzyl Substituents: Strong electron-withdrawing groups (e.g., -NO₂, -F) on the N-benzyl ring enhance both potency and selectivity for DAT over SERT.[7][8] This is a crucial insight, as it suggests that modulating the electronics of this distal ring can fine-tune transporter selectivity.

-

The scaffold is a privileged structure for developing high-affinity σ receptor ligands, which are implicated in psychosis, pain, and neuroprotection.[6][15]

-

Structure-Activity Relationship Insights:

-

N-Aralkyl Moiety: Modifications to the N-aralkyl substituent lead to significant variations in σ₁ receptor affinity, from nanomolar potency to inactivity.[6] This highlights the sensitivity of the σ₁ receptor to the nature of the group on the piperidine nitrogen.

-

Piperidine vs. Piperazine: Replacing the piperidine core with a piperazine ring can alter the binding mode at σ₁ receptors, providing a strategy to develop ligands with different pharmacological profiles.[15]

-

Recently, 4-benzylpiperidine derivatives have been designed as dual-acting ligands for the μ-opioid receptor (MOR) and the σ₁ receptor (σ₁R).[16] This dual-target approach is a promising strategy for developing safer and more effective analgesics with reduced opioid-related side effects like constipation and physical dependence.[16]

-

Structure-Activity Relationship Insights:

-

A recently developed derivative, compound 52 , demonstrated high affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM).[16] This compound exhibited potent antinociceptive effects in multiple pain models with a better side-effect profile than oxycodone, validating the dual-target hypothesis.[16]

-

Caption: Key structure-activity relationships for 4-benzylpiperidine derivatives.

Key Experimental Protocols

The following protocols are generalized representations based on common methodologies cited in the literature.[5][6] They must be adapted and optimized for specific substrates and scales.

Protocol: Synthesis of N-Boc-4-Benzylpiperidine via Suzuki Coupling

This protocol describes a self-validating synthesis, including purification and characterization steps.

-

Objective: To synthesize the core N-Boc-4-benzylpiperidine structure.

-

Principle: A palladium-catalyzed cross-coupling between an in situ-generated piperidinylborane and an aryl halide.[5]

-

Materials:

-

N-Boc-4-methylenepiperidine

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Benzyl bromide (or other aryl halide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvents (e.g., THF, Toluene)

-

Reagents for workup and purification (e.g., EtOAc, brine, silica gel)

-

-

Procedure:

-

Hydroboration: Dissolve N-Boc-4-methylenepiperidine in anhydrous THF under an inert atmosphere (N₂ or Ar). Add a solution of 9-BBN dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 4-6 hours. This step is critical for forming the borane intermediate.

-

Coupling: To the reaction mixture, add the aryl halide, aqueous base, and the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

-

Validation/Characterization:

-

NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the final product by identifying characteristic peaks for the piperidine and benzyl protons and carbons.

-

Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

-

Purity Analysis (HPLC): Determine the purity of the final compound, which should typically be >95% for use in biological assays.

-

Protocol: N-Alkylation of 4-Benzylpiperidine

-

Objective: To introduce substituents on the piperidine nitrogen.

-

Principle: A standard nucleophilic substitution reaction where the secondary amine of 4-benzylpiperidine displaces a leaving group on an alkyl halide or tosylate.[6]

-

Materials:

-

4-Benzylpiperidine (or its N-Boc protected precursor, followed by deprotection)

-

Alkyl halide or tosylate (R-X)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., CH₂Cl₂, Toluene, THF)

-

-

Procedure:

-

Dissolve 4-benzylpiperidine and the base in the chosen solvent.

-

Add the alkyl halide or tosylate (typically 1.0-1.2 equivalents) to the solution.

-

Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.[6]

-

Upon completion, perform an aqueous workup as described in Protocol 4.1.

-

Purify the product via column chromatography.

-

-

Validation/Characterization: Confirm the structure, molecular weight, and purity using NMR, MS, and HPLC.

Conclusion and Future Outlook

The 4-benzylpiperidine scaffold remains a highly valuable and versatile platform in modern drug discovery. Its ability to be readily synthesized and derivatized allows for the systematic exploration of structure-activity relationships across multiple important CNS targets. Current research highlights its potential in developing next-generation therapeutics, including triple reuptake inhibitors for depression, selective DAT ligands for substance abuse disorders, and novel dual-target analgesics with improved safety profiles. Future work will likely focus on leveraging polypharmacology to address complex multifactorial diseases and refining derivatives to achieve even greater selectivity and potency for specific biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. | Semantic Scholar [semanticscholar.org]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 10. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 4-(4-Ethyl-benzyl)-piperidine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Ethyl-benzyl)-piperidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1] The unambiguous confirmation of its molecular structure is paramount for regulatory approval, intellectual property protection, and ensuring the validity of downstream biological and toxicological studies.

This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. Moving beyond a mere presentation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in contemporary research environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the aromatic ring, the benzylic bridge, and the piperidine ring. The expected chemical shifts (referenced to TMS at 0.0 ppm in CDCl₃) are rationalized based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ethyl -CH₃ | ~1.22 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent CH₂ group. |

| Ethyl -CH₂- | ~2.63 | Quartet (q) | 2H | Methylene group coupled to the adjacent CH₃ group. |

| Benzylic -CH₂- | ~2.45 | Doublet (d) | 2H | Methylene group adjacent to the aromatic ring and coupled to the C4 proton of the piperidine ring. |

| Piperidine C2-H, C6-H (axial & eq.) | ~2.6 - 3.1 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom are deshielded. Complex splitting due to axial/equatorial positions and coupling to adjacent protons. |

| Piperidine C3-H, C5-H (axial & eq.) | ~1.5 - 1.8 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. |

| Piperidine C4-H | ~1.5 - 1.8 | Multiplet (m) | 1H | Methine proton at the point of substitution, likely overlapping with other piperidine signals. |

| Piperidine N-H | ~1.6 (broad) | Singlet (s, broad) | 1H | Exchangeable proton on the nitrogen; signal can be broad and its position is solvent-dependent. |

| Aromatic H (ortho to ethyl) | ~7.10 | Doublet (d) | 2H | Aromatic protons on a 1,4-disubstituted ring, appearing as a doublet. |

| Aromatic H (meta to ethyl) | ~7.10 | Doublet (d) | 2H | Due to similar electronic environments, these protons may overlap with the other aromatic doublet, potentially forming a pseudo-singlet or a narrow multiplet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry in the 4-substituted benzene ring, we expect to see 9 distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) | Rationale |

| Ethyl -C H₃ | ~15.5 | Aliphatic methyl carbon. |

| Ethyl -C H₂- | ~28.5 | Aliphatic methylene carbon of the ethyl group.[2] |

| Piperidine C3, C5 | ~32.0 | Aliphatic carbons on the piperidine ring. |

| Piperidine C4 | ~38.0 | Methine carbon at the point of substitution. |

| Benzylic -C H₂- | ~43.0 | Benzylic carbon, shifted downfield by the aromatic ring. |

| Piperidine C2, C6 | ~46.5 | Carbons adjacent to the nitrogen atom. |

| Aromatic C (ortho to ethyl) | ~128.0 | Aromatic carbons ortho to the alkyl substituent.[2] |

| Aromatic C (meta to ethyl) | ~128.5 | Aromatic carbons meta to the alkyl substituent.[2] |

| Aromatic C (ipso, benzyl) | ~138.0 | Quaternary aromatic carbon attached to the benzyl group. |

| Aromatic C (ipso, ethyl) | ~143.0 | Quaternary aromatic carbon attached to the ethyl group, shifted further downfield.[2] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).[3]

-

Typical parameters: 1024 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

NMR Data Interpretation Workflow

References

Methodological & Application

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

An Application Note for the Synthesis of 4-(4-Ethyl-benzyl)-piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically, the 4-(arylmethyl)-piperidine motif is a key pharmacophore found in compounds targeting a wide range of biological systems, including central nervous system (CNS) receptors and enzymes. This compound serves as a crucial building block for the discovery of novel therapeutics, where the ethyl group provides a handle for modulating lipophilicity and metabolic stability.

This application note provides a detailed, step-by-step protocol for the robust synthesis of this compound. The selected synthetic strategy is a classical and highly reliable three-step sequence involving a Wittig reaction to construct the core carbon skeleton, followed by catalytic hydrogenation and final deprotection. This route is chosen for its high efficiency, scalability, and the use of well-established chemical transformations familiar to researchers in drug development.

Overall Synthetic Scheme

The synthesis begins with a commercially available, nitrogen-protected 4-piperidone. A Wittig reaction is employed to form an exocyclic double bond, followed by reduction and deprotection to yield the final product.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-(4-ethylbenzylidene)piperidine-1-carboxylate

The first critical step involves the formation of the carbon-carbon bond between the piperidine ring and the benzyl moiety via a Wittig reaction. The use of an N-Boc protecting group is essential to prevent the basic conditions of the ylide formation from interfering with the piperidine nitrogen. The choice of N-Boc protection is advantageous due to its stability under these conditions and its straightforward removal in the final step.[1]

Reagents and Materials:

-

4-Ethylbenzyl bromide

-

Triphenylphosphine (PPh₃)

-

N-Boc-4-piperidone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Protocol:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 12-16 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature. Collect the white solid (4-ethylbenzyl)triphenylphosphonium bromide by filtration, wash with cold toluene, and dry under vacuum. The salt is typically used in the next step without further purification.

-

-

Wittig Reaction:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.2 eq) and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep orange-red ylide indicates a successful reaction.

-

Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield tert-butyl 4-(4-ethylbenzylidene)piperidine-1-carboxylate as a colorless oil or white solid.

-

Part 2: Synthesis of tert-butyl 4-(4-ethylbenzyl)piperidine-1-carboxylate

This step involves the reduction of the exocyclic double bond to a single bond. Catalytic hydrogenation is a highly efficient and clean method for this transformation, providing the desired saturated product with high stereoselectivity and yield.

Reagents and Materials:

-

tert-butyl 4-(4-ethylbenzylidene)piperidine-1-carboxylate (from Part 1)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator apparatus

-

Celite®

Protocol:

-

Hydrogenation Reaction:

-

Dissolve the alkene from Part 1 (1.0 eq) in ethanol in a suitable flask.

-

Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric; do not allow it to dry in the air.

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr apparatus is recommended.

-

Stir the reaction vigorously at room temperature under a positive pressure of hydrogen for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

-

Work-up:

-

Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude product, tert-butyl 4-(4-ethylbenzyl)piperidine-1-carboxylate, is often of sufficient purity (>95%) to be used directly in the next step.

-

Part 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is achieved under acidic conditions, which cleanly cleave the carbamate to yield the desired amine, typically as a salt.

Reagents and Materials:

-

tert-butyl 4-(4-ethylbenzyl)piperidine-1-carboxylate (from Part 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Sodium hydroxide (NaOH) solution

Protocol:

-

Deprotection Reaction:

-

Dissolve the Boc-protected piperidine from Part 2 (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

-

Stir the solution for 1-3 hours. Monitor the reaction by TLC/LC-MS until the starting material is no longer visible.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in water and cool in an ice bath.

-

Carefully basify the aqueous solution to pH > 10 by adding 1 M NaOH solution.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a free base. The product can be further purified by distillation or by forming a crystalline salt (e.g., hydrochloride).

-

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Typical Yield |

| 1 | (4-Ethylbenzyl)triphenylphosphonium Bromide (1.2 eq) | N-Boc-4-piperidone (1.0 eq) | NaH (1.2 eq) | THF | 75-85% |

| 2 | Alkene Intermediate (1.0 eq) | H₂ (1 atm) | 10% Pd/C (5 mol%) | EtOH | 90-99% |

| 3 | Boc-protected Intermediate (1.0 eq) | TFA (10 eq) | - | DCM | 90-98% |

Conclusion

This application note details a robust and efficient three-step synthesis of this compound, a valuable building block for drug discovery. The methodology relies on well-established transformations, including the Wittig reaction for C-C bond formation, catalytic hydrogenation, and acid-labile deprotection. The protocol is designed to be accessible to researchers and scientists, providing clear, step-by-step instructions and explaining the chemical principles behind each experimental choice. This ensures a reliable and reproducible synthesis for professionals in the field of medicinal chemistry and organic synthesis.

References

4-(4-Ethyl-benzyl)-piperidine as a scaffold in medicinal chemistry

An Application Guide to the 4-(4-Ethyl-benzyl)-piperidine Scaffold in Medicinal Chemistry

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 100 commercially available drugs and a vast number of natural products underscores its status as a "privileged scaffold."[3] This privilege stems from its key physicochemical properties:

-

Three-Dimensionality: The puckered chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets not achievable with flat aromatic systems.[3]

-

Basic Nitrogen Center: The nitrogen atom is typically basic (pKa ~11.2), allowing it to be protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues in protein binding pockets.

-

Synthetic Tractability: The piperidine ring is synthetically accessible and offers multiple points for functionalization, particularly at the nitrogen atom and positions 3 and 4.

Within this broad class, the 4-substituted benzylpiperidine framework serves as a versatile template for engaging with a variety of biological targets. The benzyl group provides a lipophilic anchor capable of participating in hydrophobic and aromatic (π-π) interactions, while the piperidine core provides the 3D architecture and a key hydrogen bond donor/acceptor site.

This guide focuses on This compound as a representative and functionally relevant example of this scaffold. We will explore its design rationale, synthetic strategies, and potential applications, providing detailed protocols for its synthesis and biological evaluation. The ethyl group on the phenyl ring serves as a valuable modulator of lipophilicity and steric bulk, allowing for fine-tuning of structure-activity relationships (SAR).

Design Rationale and Physicochemical Properties

The design of a drug candidate is a multi-parameter optimization process. The this compound scaffold offers several advantageous features that medicinal chemists can exploit.

-

Modulation of Lipophilicity: The ethyl group provides a moderate increase in lipophilicity compared to an unsubstituted 4-benzylpiperidine. This can enhance membrane permeability and access to targets within the central nervous system (CNS), but must be balanced to avoid poor aqueous solubility.

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[2] The ethyl group, while potentially a site for oxidative metabolism, is generally more stable than, for example, a methoxy group.

-

Vectorial Orientation: The C4-benzyl linkage directs the aromatic substituent away from the piperidine ring, allowing it to probe deep hydrophobic pockets within a target protein without significant steric clash from the core.

Caption: Key pharmacophoric features of the scaffold.

Therapeutic Applications: Insights from Structurally Related Analogs

While this compound is primarily a building block, the broader class of benzylpiperidines has shown significant activity in several therapeutic areas, primarily targeting the central nervous system.

Central Nervous System (CNS) Disorders

The benzylpiperidine moiety is a key component of numerous CNS-active agents. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a highly valuable scaffold.

-

Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine scaffold is famously present in Donepezil , a first-line treatment for Alzheimer's disease.[4] Analogs, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and shown to be extremely potent AChE inhibitors.[5] The benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic anionic site (CAS). The this compound scaffold is an ideal starting point for designing novel AChE inhibitors.

-

Monoamine Releasing Agents & NMDA Antagonists: The simpler parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[6] Furthermore, derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists for potential use in treating psychosis.[6]

Table 1: Biological Activity of Representative Benzylpiperidine Analogs

| Compound/Series | Target | Key Structural Features | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | N-benzylpiperidine, extended side chain | 0.56 nM | [5] |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | Unsubstituted 4-benzylpiperidine | 109 nM (release) | [6] |

| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | Unsubstituted 4-benzylpiperidine | 41.4 nM (release) | [6] |

| Donepezil | Acetylcholinesterase (AChE) | N-benzylpiperidine linked to indanone | 5.7 nM |[4] |

Antimicrobial Applications

Derivatives of N-benzyl piperidin-4-one have been synthesized and evaluated for antimicrobial activity.[7] Studies have shown that some of these compounds exhibit potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli.[7][8] This suggests that the this compound scaffold could be functionalized to develop novel antimicrobial agents.

Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This protocol describes a robust method for synthesizing the target scaffold from commercially available starting materials, adapted from methodologies developed for related structures.[9]

Causality: This method is chosen for its mild reaction conditions, high functional group tolerance, and the commercial availability of the required boronic acids and piperidine precursors. It avoids the harsh conditions often associated with older methods like Friedel-Crafts alkylations.

Caption: Workflow for the synthesis of the target scaffold.

Step-by-Step Methodology:

-

Hydroboration of N-Boc-4-methylenepiperidine:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-methylenepiperidine (1.0 eq).

-

Dissolve in anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cool the solution to 0°C in an ice bath.

-

Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 eq) dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed. The product is the intermediate borane complex, which is used directly in the next step.

-

-

Suzuki Coupling:

-

To the flask containing the borane complex from the previous step, add 1-bromo-4-ethylbenzene (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

-

Add a 3:1 mixture of dioxane and water to the flask.

-

Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-4-(4-ethyl-benzyl)-piperidine.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM, ~0.2 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.

-

Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

If using TFA, dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution. If using HCl, the hydrochloride salt can be isolated directly or neutralized.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, This compound .

-

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the classic Ellman's method to quantify AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

Trustworthiness: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to validate the assay's performance and account for any non-enzymatic substrate hydrolysis.

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

Substrate Solution: 10 mM acetylthiocholine iodide (ATCh) in assay buffer.

-

Enzyme Solution: Electric eel AChE diluted in assay buffer to a final concentration that gives a linear rate of ~0.05-0.1 ΔAbs/min.

-

Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Assay Buffer

-

20 µL of DTNB Solution

-

20 µL of Test Compound dilution (or vehicle for 100% activity control)

-

-

Mix gently and pre-incubate for 5 minutes at 25°C.

-

Add 10 µL of Enzyme Solution to initiate the pre-incubation with the inhibitor. For the negative control (blank), add 10 µL of assay buffer instead.

-

Incubate for another 5 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 10 µL of ATCh Substrate Solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis).

-

Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibited / V_uninhibited)) * 100

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using sigmoidal log-logistic regression) to determine the IC₅₀ value.

-

Conclusion